molecular formula C19H14N6O6 B12538051 Bis[3-(azidocarbonyl)phenyl] pentanedioate CAS No. 142179-03-1

Bis[3-(azidocarbonyl)phenyl] pentanedioate

Cat. No.: B12538051
CAS No.: 142179-03-1
M. Wt: 422.4 g/mol
InChI Key: SUZKUXKTFMWZOI-UHFFFAOYSA-N
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Description

Bis[3-(azidocarbonyl)phenyl] pentanedioate is a chemical compound known for its unique structure and reactivity It is characterized by the presence of azidocarbonyl groups attached to a phenyl ring, which are further connected to a pentanedioate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis[3-(azidocarbonyl)phenyl] pentanedioate typically involves the reaction of 3-(azidocarbonyl)phenyl derivatives with pentanedioic acid. The reaction conditions often require the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the nitrosation reaction of malonic acid derivatives can be employed to introduce the azidocarbonyl groups .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would be applied to ensure the efficient production of this compound.

Chemical Reactions Analysis

Types of Reactions

Bis[3-(azidocarbonyl)phenyl] pentanedioate can undergo various chemical reactions, including:

    Oxidation: The azidocarbonyl groups can be oxidized under specific conditions.

    Reduction: Reduction reactions can convert the azidocarbonyl groups to amines.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azidocarbonyl groups can yield nitro derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

Bis[3-(azidocarbonyl)phenyl] pentanedioate has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis[3-(azidocarbonyl)phenyl] pentanedioate involves the reactivity of its azidocarbonyl groups. These groups can participate in click chemistry reactions, forming stable triazole linkages with alkynes. This reactivity is harnessed in various applications, including the development of pharmaceuticals and materials science .

Comparison with Similar Compounds

Similar Compounds

    Bis(azidocarbonyl)furoxan: Similar in structure but with a furoxan ring instead of a phenyl ring.

    Carbamoyl azide: Contains azidocarbonyl groups but lacks the pentanedioate backbone.

Uniqueness

Bis[3-(azidocarbonyl)phenyl] pentanedioate is unique due to its combination of azidocarbonyl groups and a pentanedioate backbone, which imparts specific reactivity and stability. This makes it particularly useful in applications requiring robust and reactive intermediates .

Properties

CAS No.

142179-03-1

Molecular Formula

C19H14N6O6

Molecular Weight

422.4 g/mol

IUPAC Name

bis(3-carbonazidoylphenyl) pentanedioate

InChI

InChI=1S/C19H14N6O6/c20-24-22-18(28)12-4-1-6-14(10-12)30-16(26)8-3-9-17(27)31-15-7-2-5-13(11-15)19(29)23-25-21/h1-2,4-7,10-11H,3,8-9H2

InChI Key

SUZKUXKTFMWZOI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC(=O)CCCC(=O)OC2=CC=CC(=C2)C(=O)N=[N+]=[N-])C(=O)N=[N+]=[N-]

Origin of Product

United States

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